molecular formula C18H12ClN3O2S2 B2607203 5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole CAS No. 318255-91-3

5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

Cat. No.: B2607203
CAS No.: 318255-91-3
M. Wt: 401.88
InChI Key: WVIGIBFMVFTWKF-UHFFFAOYSA-N
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Description

5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is a complex organic compound that features a combination of pyrazole, thiazole, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of reagents, solvents, and catalysts would be optimized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, including temperature, solvent, and catalyst choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule .

Scientific Research Applications

5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpyrazol-3-yl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-14-6-8-15(9-7-14)26(23,24)22-11-10-16(21-22)17-12-20-18(25-17)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIGIBFMVFTWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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